1,2,3,4-Tetrahydronaphthalene-2-carboximidamide
CAS No.:
Cat. No.: VC17778897
Molecular Formula: C11H14N2
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2 |
|---|---|
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 1,2,3,4-tetrahydronaphthalene-2-carboximidamide |
| Standard InChI | InChI=1S/C11H14N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H3,12,13) |
| Standard InChI Key | UXZGSEKEVNUZSE-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC=CC=C2CC1C(=N)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1,2,3,4-tetrahydronaphthalene-2-carboximidamide hydrochloride combines a bicyclic tetrahydronaphthalene framework with a carboximidamide substituent. Key structural features include:
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Molecular Formula: C₁₁H₁₅ClN₂
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SMILES Notation: C1CC2=CC=CC=C2CC1C(=N)N
X-ray crystallographic analyses of related metabolites, such as anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, reveal a "twist-boat" conformation in the tetrahydronaphthalene ring system, which may influence the stereochemical behavior of this compound .
Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 175.12297 | 137.8 |
| [M+Na]+ | 197.10491 | 148.7 |
| [M+NH4]+ | 192.14951 | 147.4 |
| [M-H]- | 173.10841 | 141.9 |
| Data derived from ion mobility spectrometry predictions . |
Synthesis and Industrial Production
The synthesis of 1,2,3,4-tetrahydronaphthalene-2-carboximidamide typically involves multi-step transformations:
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Catalytic Hydrogenation: Naphthalene undergoes partial hydrogenation using nickel or palladium catalysts under high-pressure conditions (3–5 atm, 150–200°C) to yield tetrahydronaphthalene .
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Functionalization: The carboximidamide group is introduced via nucleophilic substitution or condensation reactions. For example, reacting tetrahydronaphthalene-2-carbonitrile with ammonium chloride in the presence of HCl yields the target compound.
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Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing stability and solubility.
Industrial-scale production employs continuous-flow reactors to optimize hydrogenation efficiency and minimize byproducts. Process parameters such as temperature gradients (120–180°C) and catalyst loading (5–10 wt%) are critical for achieving >90% yield.
Chemical Reactivity and Functional Applications
The compound’s reactivity is governed by its carboximidamide group and aromatic system:
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Oxidation: Reacts with potassium permanganate (KMnO₄) in acidic media to form naphthoquinone derivatives, useful in dye synthesis.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the imine group to an amine, producing 1,2,3,4-tetrahydronaphthalene-2-carboxamide.
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Substitution: Halogenation with bromine (Br₂) in CCl₄ yields brominated analogs, which serve as intermediates in pharmaceutical synthesis.
Table 2: Common Reaction Pathways and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | 2-Naphthoquinone |
| Reduction | LiAlH₄, THF, reflux | 1,2,3,4-Tetrahydronaphthalene-2-carboxamide |
| Halogenation | Br₂, CCl₄, 25°C | 6-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboximidamide |
Biological and Pharmacological Activities
Emerging research underscores the compound’s potential in therapeutic development:
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Antimicrobial Activity: Demonstrates inhibitory effects against Mycobacterium tuberculosis (MIC <1 μg/mL) by targeting ATP synthase, disrupting bacterial energy metabolism.
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Anticancer Properties: In vitro assays on MCF-7 breast cancer cells show dose-dependent cytotoxicity (250–300 μg/mL), though apoptosis induction remains unconfirmed.
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Enzyme Modulation: Preliminary studies suggest interactions with cytochrome P450 enzymes, potentially influencing drug metabolism pathways .
Comparative Analysis with Structural Analogs
Table 3: Key Differences from Related Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Naphthalene | Fully aromatic, no functional groups | Limited bioactivity |
| Tetralin (1,2,3,4-Tetrahydronaphthalene) | Partially hydrogenated, no substituents | Solvent, industrial applications |
| 1,2,3,4-Tetrahydronaphthalene-2-carboximidamide | Carboximidamide functionalization | Antimicrobial, anticancer |
The carboximidamide group confers enhanced polarity and hydrogen-bonding capacity, enabling selective interactions with biological targets absent in simpler analogs .
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